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Compound of Interest

Compound Name:
4-Hydroxy-3,3-dimethylbutan-2-

one

Cat. No.: B156186 Get Quote

An In-depth Technical Guide to 4-hydroxy-3,3-dimethylbutan-2-one for Researchers and

Drug Development Professionals

Introduction
4-hydroxy-3,3-dimethylbutan-2-one is a bifunctional organic molecule that has garnered

interest within the scientific community for its utility as a versatile chemical intermediate.[1]

Possessing both a hydroxyl and a ketone functional group, this compound serves as a valuable

building block in the synthesis of more complex molecular architectures.[2] Its structural

features allow for a wide range of chemical transformations, making it a precursor of interest in

the development of novel pharmaceuticals and agrochemicals.[1][2] This guide provides a

comprehensive overview of the physical and chemical properties of 4-hydroxy-3,3-
dimethylbutan-2-one, its spectroscopic signature, synthetic accessibility, and reactivity, with a

focus on its applications for professionals in research and drug development.

Chemical Identity and Structure
A clear understanding of the chemical identity of 4-hydroxy-3,3-dimethylbutan-2-one is

fundamental for its application in a research setting.

IUPAC Name: 4-hydroxy-3,3-dimethylbutan-2-one[3]

CAS Number: 13013-35-7
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Molecular Formula: C₆H₁₂O₂[3]

Synonyms: 4-hydroxy-3,3-dimethyl-2-butanone, 3,3-dimethyl-4-hydroxy-2-butanone[3]

Structural Representations:

SMILES: CC(=O)C(C)(C)CO[3]

InChI: InChI=1S/C6H12O2/c1-5(8)6(2,3)4-7/h7H,4H2,1-3H3[3]

Physicochemical Properties
The physical and chemical properties of 4-hydroxy-3,3-dimethylbutan-2-one are summarized

in the table below. These properties are crucial for designing experimental conditions, such as

solvent selection and reaction temperature.

Property Value Source

Molecular Weight 116.16 g/mol [3]

Appearance Liquid (at standard conditions) [4]

XLogP3 0.1 [3]

Exact Mass 116.083729621 Da [3]

Monoisotopic Mass 116.083729621 Da [3]

Topological Polar Surface Area 37.3 Å² [3]

Heavy Atom Count 8 [5]

Complexity 94.7 [3]

Hydrogen Bond Donor Count 1 [5]

Hydrogen Bond Acceptor

Count
2 [5]

Rotatable Bond Count 2 [3]

Spectroscopic Characterization
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Spectroscopic analysis is essential for the verification of the identity and purity of 4-hydroxy-
3,3-dimethylbutan-2-one. Below are the expected spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is predicted to show three distinct signals: a singlet for

the methyl protons of the acetyl group, a singlet for the six equivalent protons of the gem-

dimethyl groups, a singlet for the methylene protons adjacent to the hydroxyl group, and a

broad singlet for the hydroxyl proton.

¹³C NMR: The carbon NMR spectrum is expected to display five signals corresponding to the

carbonyl carbon, the quaternary carbon, the methylene carbon, the gem-dimethyl carbons,

and the acetyl methyl carbon.

Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong, sharp absorption band around 1710 cm⁻¹

corresponding to the C=O stretching of the ketone and a broad absorption band in the region of

3400 cm⁻¹ due to the O-H stretching of the hydroxyl group.[3]

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at

m/z 116. Prominent fragmentation patterns would include the loss of a methyl group (m/z 101)

and an acetyl group (m/z 73). Gas chromatography-mass spectrometry (GC-MS) data for this

compound is available in public databases.[3]

Experimental Protocol for Spectroscopic Analysis
Sample Preparation: Dissolve approximately 10-20 mg of 4-hydroxy-3,3-dimethylbutan-2-
one in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

NMR Spectroscopy:

Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.
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IR Spectroscopy:

Acquire the IR spectrum using a neat liquid sample between two salt plates (NaCl or KBr)

or as a thin film on a single salt plate.

Mass Spectrometry:

Introduce the sample into the mass spectrometer via a direct insertion probe or through a

gas chromatograph for GC-MS analysis.

Synthesis and Reactivity
General Synthesis Workflow
A plausible synthetic route to 4-hydroxy-3,3-dimethylbutan-2-one can be envisioned through

the aldol condensation of acetone and formaldehyde, followed by subsequent reactions. A

more direct approach could involve the oxidation of a corresponding diol. The following diagram

illustrates a conceptual synthetic pathway.

e.g., 3,3-Dimethyl-1,2-butanediol Reaction IntermediateReaction Step 1 4-hydroxy-3,3-dimethylbutan-2-oneReaction Step 2

Key Chemical Transformations

4-hydroxy-3,3-dimethylbutan-2-one

Ketone & Hydroxyl Groups

Oxidation of Alcohol
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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